Bienvenue dans la boutique en ligne BenchChem!

3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide

Physicochemical profiling CNS drug-likeness Medicinal chemistry

This 3-fluoro-4-methoxybenzamide derivative is the ideal late-stage intermediate for generating focused RET-targeted compound libraries, as its pyridin-3-ylpiperidine motif directly recapitulates the hinge-binding pharmacophore of pralsetinib. The methylene spacer introduces additional rotational freedom, enabling systematic linker-length and conformational-restriction studies. With a logP of 2.94, a single H-bond donor, and a tPSA of 56 Ų, the compound resides in favorable CNS drug-like space, reducing off-target risk. Verified ≥90% purity by LC-MS and multinuclear NMR (¹H/¹³C/¹⁹F) ensures SAR data integrity and supports use as a qualified reference standard in HPLC method development for regulatory submissions.

Molecular Formula C19H22FN3O2
Molecular Weight 343.402
CAS No. 2034257-26-4
Cat. No. B2530000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide
CAS2034257-26-4
Molecular FormulaC19H22FN3O2
Molecular Weight343.402
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3)F
InChIInChI=1S/C19H22FN3O2/c1-25-18-5-4-15(11-17(18)20)19(24)22-12-14-6-9-23(10-7-14)16-3-2-8-21-13-16/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,22,24)
InChIKeyGPQFONIJPBQJFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 4 mg / 5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide (CAS 2034257-26-4) – Structural and Physicochemical Baseline for Research Procurement


3-Fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide (CAS 2034257‑26‑4) is a fully synthetic, low‑molecular‑weight (343.40 g·mol⁻¹) benzamide derivative [1]. Its core structure combines a 3‑fluoro‑4‑methoxybenzamide moiety with a pyridin‑3‑ylpiperidine group linked through a methylene spacer [1]. Key physicochemical descriptors include a calculated logP of 2.94, a topological polar surface area (tPSA) of 56 Ų, and a single hydrogen‑bond donor [2]. The compound is commercially available from established screening‑compound suppliers with a verified purity of ≥90 % (LC‑MS and ¹H/¹³C/¹⁹F NMR) .

Why Generic Substitution of 3-Fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide Fails in Medicinal Chemistry Programs


In the 3‑fluoro‑4‑methoxybenzamide class, the nature and attachment point of the N‑heteroaryl substituent on the piperidine ring dictate both conformational preference and key molecular recognition features. Simply interchanging the pyridin‑3‑yl group with other heterocycles (e.g., pyrazolyl, triazolyl, oxolanyl, or nicotinoyl) alters the vector of hydrogen‑bond acceptor/donor groups, dramatically shifts lipophilicity, and can abolish or invert selectivity for intended targets [1]. The methylene‑benzamide linker present in this compound further distinguishes it from directly N‑acylated analogs, as it introduces additional rotational degrees of freedom that affect binding‑site complementarity and metabolic stability. Consequently, replacing this specific compound with a “related” benzamide without head‑to‑head comparative data introduces uncontrolled variables that can undermine SAR studies, impurity profiling, or chemical‑probe validation.

Quantitative Evidence Differentiating 3-Fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide (CAS 2034257‑26‑4) from Closest Analogs


Physicochemical Property Comparison with a Structurally Closest Isomeric Analog (ZINC112380) Reveals Higher Fraction sp³ and Modulated Lipophilicity

When compared to its closest isomeric analog in the ZINC database (ZINC112380; same molecular formula C₁₉H₂₂FN₃O₂ but different connectivity), the target compound exhibits a higher fraction of sp³‑hybridized carbons (0.37 vs. 0.32) and a slightly lower calculated logP (2.94 vs. 3.1 estimated for ZINC112380) [1]. The increased sp³ character correlates with greater three‑dimensionality and conformational flexibility, while the modestly lower lipophilicity can favorably impact aqueous solubility and off‑target promiscuity. These differences, although seemingly subtle, are of a magnitude that frequently translates into distinct pharmacokinetic and selectivity profiles in lead‑optimization campaigns.

Physicochemical profiling CNS drug-likeness Medicinal chemistry

Documented Purity and Orthogonal Characterization Standard (≥90 % by LC‑MS and Multinuclear NMR) Exceeds Common Industry Benchmarks

The compound is supplied by Life Chemicals with a guaranteed purity of ≥90 %, confirmed by both LC‑MS and ¹H/¹³C/¹⁹F NMR spectroscopy on a 400 MHz instrument . In contrast, many screening‑compound vendors of structurally similar 3‑fluoro‑4‑methoxybenzamide analogs report purity only by HPLC‑UV (e.g., ≥95 % by HPLC for AKSci HTS035624 ) without orthogonal spectroscopic confirmation. The availability of multinuclear NMR data (including ¹⁹F) is particularly valuable for fluorine‑containing compounds, as it verifies regiochemical integrity and detects fluorinated impurities that co‑elute under standard HPLC conditions.

Quality control Compound characterization Procurement specification

Pyridin‑3‑yl Substituent Mimics the Pralsetinib Pharmacophore, Offering a Defined Starting Point for RET Kinase SAR Expansion

The pyridin‑3‑ylpiperidine substructure of CAS 2034257‑26‑4 is a direct mimic of the hinge‑binding motif present in the approved RET inhibitor pralsetinib (BLU‑667) [1]. Unlike benzamide analogs bearing pyrazolyl or triazolyl substituents on the piperidine ring – which project hydrogen‑bond donors/acceptors along different vectors – the pyridin‑3‑yl group preserves the exact spatial orientation required for interaction with the RET kinase hinge region. This makes the compound a privileged intermediate for generating focused libraries around the pralsetinib chemotype, whereas the pyrazole‑containing analog AKSci HTS035624 or the oxolane‑containing variant cannot directly map to the same pharmacophore.

RET kinase Kinase inhibitor Chemical probe Pharmacophore mapping

Methylene Spacer Between Piperidine and Benzamide Confers Greater Conformational Flexibility Compared to Directly N‑Acylated Analogs

The target compound contains a methylene (–CH₂–) linker between the piperidine ring and the benzamide nitrogen, whereas a closely related analog, 3‑fluoro‑4‑methoxy‑N‑((1‑nicotinoylpiperidin‑4‑yl)methyl)benzamide, incorporates a carbonyl (amide) linker directly at the piperidine nitrogen [1]. The methylene linker increases the number of rotatable bonds from 5 (for the nicotinoyl analog) to 6, thereby enhancing conformational sampling. This added flexibility can allow the benzamide moiety to adopt binding poses that are sterically inaccessible to the more rigid nicotinoyl‑linked analog, while the absence of the additional amide bond also reduces polar surface area and hydrogen‑bonding capacity, potentially improving membrane permeability.

Conformational analysis Linker chemistry Medicinal chemistry design

Optimal Application Scenarios for 3-Fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide (CAS 2034257‑26‑4) Based on Quantitative Differentiation Evidence


RET Kinase Inhibitor Focused‑Library Synthesis

Because the pyridin‑3‑ylpiperidine motif directly recapitulates the hinge‑binding pharmacophore of pralsetinib [1], this compound serves as an ideal late‑stage intermediate for generating focused RET‑targeted compound libraries. The verified purity and orthogonal characterization ensure that SAR data generated from such libraries are not confounded by unidentified impurities, a key requirement for patent‑enabling structure‑activity studies.

Pralsetinib Impurity Reference Standard

Regulatory submissions for pralsetinib require well‑characterized impurity standards. The documented ≥90 % purity with multinuclear NMR confirmation makes CAS 2034257‑26‑4 suitable as a qualified reference standard for HPLC method development and validation, as described in recent pralsetinib impurity profiling studies [2]. The compound's distinct physicochemical signature (logP 2.94, tPSA 56 Ų) further aids chromatographic method specificity.

CNS‑Oriented Lead‑Optimization Programs Requiring Balanced Lipophilicity

With a logP of 2.94, a single H‑bond donor, and a tPSA of 56 Ų, this compound resides within the favorable CNS drug‑like space defined by Wager and coworkers (CNS MPO score typically ≥ 4). The modestly lower lipophilicity relative to isomeric analogs [3] reduces the risk of high‑logP‑driven off‑target pharmacology, making it a preferred starting point for neuroscience discovery programs where brain penetration and reduced promiscuity are mandatory.

Conformational Analysis and Linker‑Optimization Studies

The methylene spacer between the piperidine and benzamide provides an additional rotatable bond not present in directly N‑acylated analogs [4]. This feature makes the compound uniquely suited for systematic linker‑length and conformational‑restriction studies, enabling medicinal chemists to correlate rotational freedom with target‑binding thermodynamics and pharmacokinetic outcomes.

Quote Request

Request a Quote for 3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.